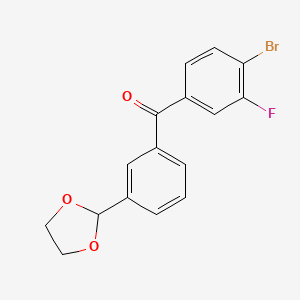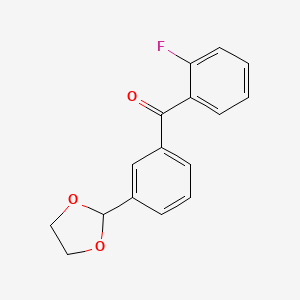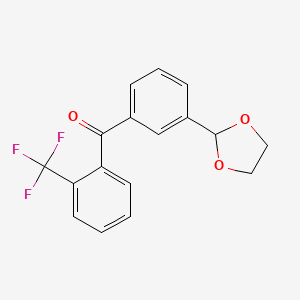
2-Méthyl-5-(1,2,3-thiadiazol-4-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Applications De Recherche Scientifique
2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mécanisme D'action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with similar targets .
Mode of Action
The mode of action of 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline involves the opening of the thiadiazole ring under the action of bases . In the presence of potassium tert-butylate in THF, the compound decomposes with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates . In the presence of methyl iodide, these salts form stable 2-methylthioethynylfurans .
Analyse Biochimique
Biochemical Properties
It is known that similar compounds, such as 1,3,4-thiadiazole derivatives, have been found to interact with various enzymes and proteins . The nature of these interactions is likely dependent on the specific structure and functional groups present in 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline.
Cellular Effects
Related compounds have shown moderate antibacterial activity against various bacterial strains
Molecular Mechanism
It is possible that this compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation, and changes in gene expression
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline typically involves the reaction of 2-methyl aniline with thiadiazole derivatives. One common method includes the cyclization of hydrazonoyl halides with thiocyanates or thiosemicarbazides under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thiadiazole moiety.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Halogenating agents, alkylating agents, and nucleophiles like amines or thiols are used under appropriate conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, substituted thiadiazoles, and various heterocyclic derivatives .
Comparaison Avec Des Composés Similaires
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- 2-Methyl-5-(5-(2-(oxazol-2-yl)ethyl)-1,3,4-thiadiazol-2-yl)aniline
- 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid
Comparison: Compared to these similar compounds, 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-methyl-5-(thiadiazol-4-yl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-2-3-7(4-8(6)10)9-5-13-12-11-9/h2-5H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGISCGZTWJRHGX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSN=N2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














